molecular formula C17H21FN2O5 B5505638 N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide

N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide

Cat. No.: B5505638
M. Wt: 352.4 g/mol
InChI Key: SXGKEASRHZFCAC-STQMWFEESA-N
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Description

N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide is a useful research compound. Its molecular formula is C17H21FN2O5 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.14344994 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Applications

The synthesis and reactivity of compounds with complex structures, including fluorinated building blocks and Weinreb amides, are of significant interest in organic chemistry. For example, the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from fluorinated intermediates demonstrates the utility of such compounds in organic synthesis, particularly in olefination reactions (Ghosh et al., 2009). These methodologies are instrumental in constructing carbon-carbon double bonds, a fundamental step in many synthetic routes.

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, the structural motifs present in N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide are often explored for their potential biological activities. The synthesis of novel compounds with specific substitutions and their evaluation for biological activities, such as anti-inflammatory properties (Sunder & Maleraju, 2013), is a common approach in drug discovery. This process involves designing, synthesizing, and testing new compounds to identify potential therapeutic agents.

Analytical and Bioanalytical Applications

The development of analytical methods for the detection and quantification of complex organic molecules is another area of research. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection is commonly used for this purpose. For instance, the determination of carboxylic acid salts in pharmaceuticals using pre-column fluorogenic labeling and HPLC demonstrates the application of analytical techniques in the quality control of pharmaceutical compounds (Gatti et al., 1996).

Environmental and Agronomic Research

Compounds with specific structural features, such as benzoxazinones, have been investigated for their allelochemical properties, which can impact agricultural practices. The isolation, synthesis, and evaluation of such compounds for their phytotoxic and antimicrobial activities provide insights into their potential use in developing natural herbicides or pesticides (Macias et al., 2006).

Properties

IUPAC Name

N-[[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-fluoropyrrolidin-2-yl]methyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O5/c1-23-10-16(21)19-8-13-7-12(18)9-20(13)17(22)11-2-3-14-15(6-11)25-5-4-24-14/h2-3,6,12-13H,4-5,7-10H2,1H3,(H,19,21)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGKEASRHZFCAC-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1CC(CN1C(=O)C2=CC3=C(C=C2)OCCO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC(=O)NC[C@@H]1C[C@@H](CN1C(=O)C2=CC3=C(C=C2)OCCO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.